molecular formula C14H17N7O2 B7053284 5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine

5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine

Cat. No.: B7053284
M. Wt: 315.33 g/mol
InChI Key: RCQLPFYFYIVLQQ-UHFFFAOYSA-N
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Description

5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine is a fascinating compound with a unique structure that combines elements of furans, oxadiazoles, pyrrolidines, triazoles, and amines

Properties

IUPAC Name

5-[1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2/c1-20-14(15)17-12(18-20)9-4-2-6-21(9)8-11-16-13(19-23-11)10-5-3-7-22-10/h3,5,7,9H,2,4,6,8H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQLPFYFYIVLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCCN2CC3=NC(=NO3)C4=CC=CO4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine typically involves multiple steps, each requiring specific reaction conditions.

  • Formation of the Furan-2-yl group

    • Reacting appropriate precursors under conditions that promote the formation of the furan ring.

  • Synthesis of the 1,2,4-oxadiazole ring

    • Utilizing nitrile oxides and amidines under controlled temperatures.

  • Preparation of the pyrrolidine ring

    • Employing cyclization reactions involving amines and carbonyl-containing reagents.

  • Assembly of the 2-methyl-1,2,4-triazol-3-amine

    • Forming the triazole ring through methods like the Huisgen cycloaddition, known for producing triazoles efficiently.

Industrial Production Methods

For industrial scale-up, it's crucial to optimize reaction conditions to ensure high yield and purity. This involves using automated reactors, precise temperature control, and efficient purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reductive reactions may target the oxadiazole or triazole rings, altering the electron density and stability of the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or triazole rings, introducing new functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Halogens, alkylating agents.

Major Products Formed

  • Oxidized furans and oxadiazoles.

  • Reduced triazoles.

  • Substituted pyrrolidines.

Scientific Research Applications

Chemistry: : Utilized as a building block for synthesizing more complex molecules. Biology : Studied for its interactions with various biological targets, including enzymes and receptors. Medicine : Explored for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity. Industry : Used in the development of new materials with specific chemical properties.

Mechanism of Action

5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine exerts its effects through various molecular targets. It can interact with enzymes, altering their activity, or bind to receptors, modulating cellular responses. The exact mechanism involves the compound's ability to fit into the active sites of these targets, often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as those containing separate furans, oxadiazoles, pyrrolidines, triazoles, or amines, 5-[1-[[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]-2-methyl-1,2,4-triazol-3-amine stands out due to its multi-functional nature and versatile reactivity.

Similar Compounds

  • Compounds with individual furan or oxadiazole rings.

  • Pyrrolidine derivatives.

  • Other triazole-containing compounds.

Its unique combination of structural elements makes it a valuable compound for various research and industrial applications.

And there you have it: a deep dive into this intriguing compound. What else can I help you with?

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